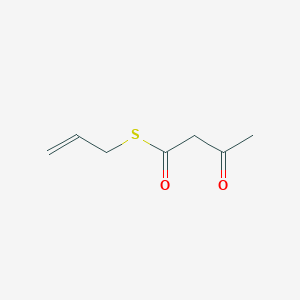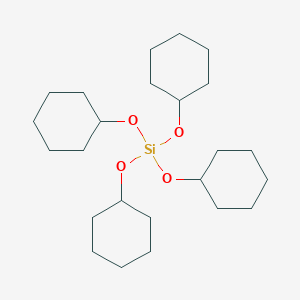
Tetracyclohexyl orthosilicate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a colorless to pale yellow liquid with low viscosity and low volatility. This compound is stable in air but should be kept away from water and strong oxidizing agents .
准备方法
The synthesis of silicic acid (H4SiO4), tetracyclohexyl ester typically involves the reaction of silicic acid with cyclohexanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process parameters are carefully monitored to maintain the desired reaction conditions and to minimize the formation of by-products .
化学反应分析
Tetracyclohexyl orthosilicate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ester bonds can be hydrolyzed to form silicic acid and cyclohexanol. This reaction is typically catalyzed by acids or bases.
Condensation: The compound can undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures. This reaction is often facilitated by the presence of catalysts such as titanium or tin compounds.
Substitution: The ester groups can be substituted by other nucleophiles, such as alcohols or amines, to form different silicon-containing compounds.
Common reagents used in these reactions include water, alcohols, amines, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学研究应用
Tetracyclohexyl orthosilicate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various silicon-containing compounds and materials. It is also used in the preparation of siloxane polymers and resins.
Biology: The compound is used in the study of silicon metabolism and its role in biological systems. It is also used in the development of silicon-based biomaterials for medical applications.
Medicine: Silicic acid esters are investigated for their potential use in drug delivery systems and as components of medical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants.
作用机制
The mechanism of action of silicic acid (H4SiO4), tetracyclohexyl ester involves its ability to form siloxane bonds through condensation reactions. These bonds are crucial for the formation of polymeric structures and materials. The compound can also undergo hydrolysis to release silicic acid, which can participate in various biochemical and chemical processes .
The molecular targets and pathways involved in its action include the formation of siloxane networks and the interaction with biological molecules such as proteins and enzymes. These interactions can influence the properties and functions of the resulting materials and systems .
相似化合物的比较
Tetracyclohexyl orthosilicate can be compared with other similar compounds, such as:
Tetraethyl orthosilicate (TEOS): TEOS is another ester of silicic acid, with ethyl groups instead of cyclohexyl groups.
Tetrapropyl orthosilicate: This compound has propyl groups instead of cyclohexyl groups.
Tetraethyl silicate: Similar to TEOS, this compound is used in the production of silica and silicate materials.
The uniqueness of silicic acid (H4SiO4), tetracyclohexyl ester lies in its specific ester groups, which can influence its reactivity and the properties of the resulting materials. The cyclohexyl groups provide steric hindrance and can affect the solubility and stability of the compound .
属性
CAS 编号 |
15717-29-0 |
|---|---|
分子式 |
C24H44O4Si |
分子量 |
424.7 g/mol |
IUPAC 名称 |
tetracyclohexyl silicate |
InChI |
InChI=1S/C24H44O4Si/c1-5-13-21(14-6-1)25-29(26-22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)28-24-19-11-4-12-20-24/h21-24H,1-20H2 |
InChI 键 |
KKZOJPJHWKWAID-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)O[Si](OC2CCCCC2)(OC3CCCCC3)OC4CCCCC4 |
规范 SMILES |
C1CCC(CC1)O[Si](OC2CCCCC2)(OC3CCCCC3)OC4CCCCC4 |
Key on ui other cas no. |
15717-29-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


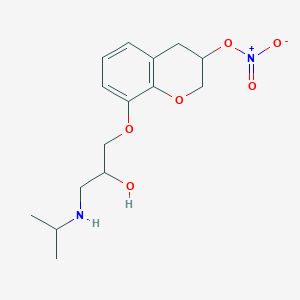

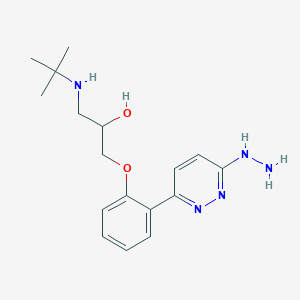
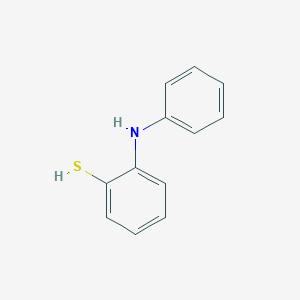

![[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate](/img/structure/B107681.png)

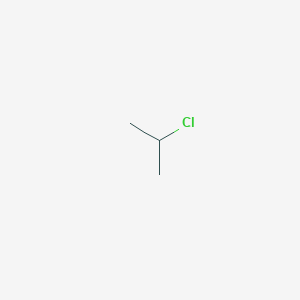
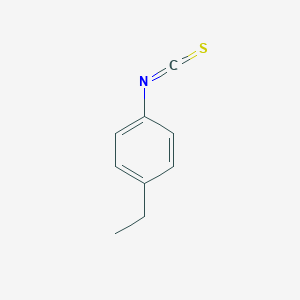
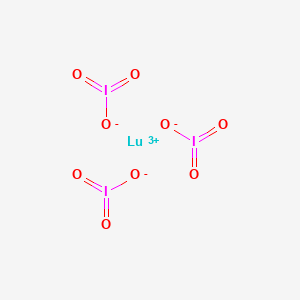
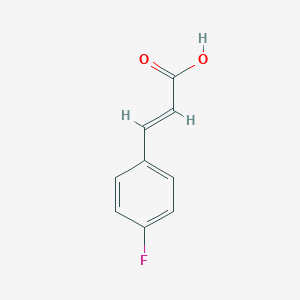
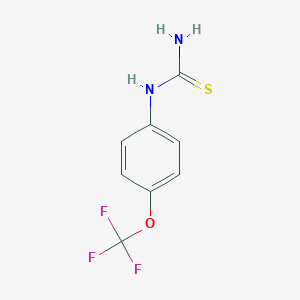
![[Nitrilotris(methylene)]trisphosphonic acid N-oxide](/img/structure/B107703.png)
